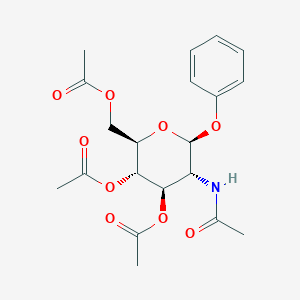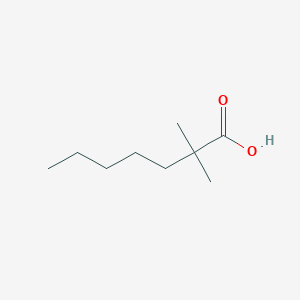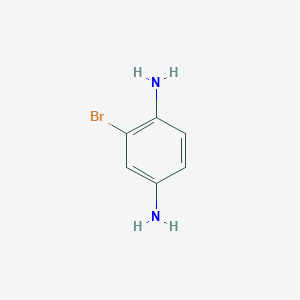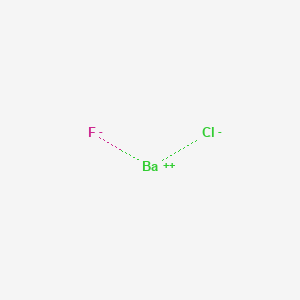
Barium chloride fluoride (BaClF)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium chloride fluoride (BaClF) is a chemical compound that is used in scientific research for its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 233.27 g/mol. BaClF is known for its ability to fluoresce under UV light, which makes it useful in various applications, including biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of Barium chloride fluoride (BaClF) is not well understood. However, it is believed that Barium chloride fluoride (BaClF) interacts with biological molecules through non-covalent interactions, such as hydrogen bonding and van der Waals forces. Barium chloride fluoride (BaClF) has been shown to bind to DNA and RNA, which suggests that it may interfere with nucleic acid function.
Biochemische Und Physiologische Effekte
Barium chloride fluoride (BaClF) has been shown to have minimal cytotoxicity and is generally considered to be biocompatible. However, its effects on biological systems are not well understood. Barium chloride fluoride (BaClF) has been shown to induce apoptosis in cancer cells, but the mechanism of action is unclear. Barium chloride fluoride (BaClF) has also been shown to modulate the activity of certain enzymes, such as acetylcholinesterase, which suggests that it may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Barium chloride fluoride (BaClF) is its ability to fluoresce under UV light, which makes it useful for imaging and sensing applications. Barium chloride fluoride (BaClF) is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of Barium chloride fluoride (BaClF) is its limited stability in aqueous solutions, which can affect its performance in certain applications. Barium chloride fluoride (BaClF) is also relatively expensive compared to other fluorescent probes.
Zukünftige Richtungen
There are several future directions for the use of Barium chloride fluoride (BaClF) in scientific research. One potential application is in the development of new imaging and sensing technologies for biomedical applications. Barium chloride fluoride (BaClF) could also be used to study the interaction of nanoparticles with biological systems, which could have implications for drug delivery and toxicity. Another potential direction is the development of Barium chloride fluoride (BaClF)-based therapeutics for the treatment of cancer and other diseases. Overall, Barium chloride fluoride (BaClF) has significant potential for advancing scientific research in a variety of fields.
Synthesemethoden
Barium chloride fluoride (BaClF) can be synthesized using a variety of methods, including precipitation, hydrothermal synthesis, and sol-gel synthesis. One common method involves the reaction between barium chloride and sodium fluoride in an aqueous solution. The resulting product is then purified through filtration and drying processes.
Wissenschaftliche Forschungsanwendungen
Barium chloride fluoride (BaClF) has been extensively used in scientific research due to its unique properties. It is commonly used as a fluorescent probe for biological imaging and sensing applications. Barium chloride fluoride (BaClF) has been used to study the localization and interaction of various biomolecules, such as proteins and nucleic acids, in living cells. It has also been used to monitor the cellular uptake and trafficking of drugs and nanoparticles.
Eigenschaften
CAS-Nummer |
13718-55-3 |
|---|---|
Produktname |
Barium chloride fluoride (BaClF) |
Molekularformel |
BaClF |
Molekulargewicht |
191.78 g/mol |
IUPAC-Name |
barium(2+);chloride;fluoride |
InChI |
InChI=1S/Ba.ClH.FH/h;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
RBRFDGCVTRKUEW-UHFFFAOYSA-L |
SMILES |
[F-].[Cl-].[Ba+2] |
Kanonische SMILES |
[F-].[Cl-].[Ba+2] |
Andere CAS-Nummern |
13718-55-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



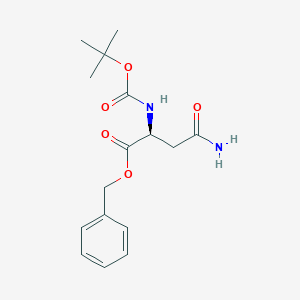
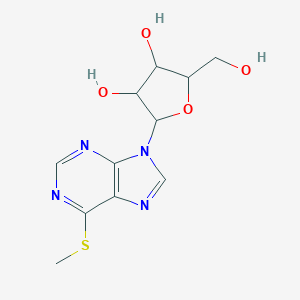
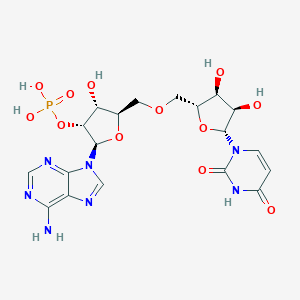
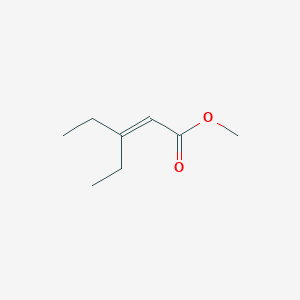
![Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium](/img/structure/B81881.png)
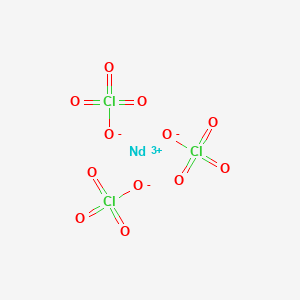

![trisodium 2-chloro-5-[[4,5-dihydro-3-methyl-5-oxo-1-[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]-1H-pyrazol-4-yl]azo]-4-sulphonatobenzoate](/img/structure/B81890.png)
![Thiazolo[5,4-d]pyrimidine, 2-methyl-](/img/structure/B81891.png)
